molecular formula C17H22N4O4S2 B2523482 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034300-18-8

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2523482
CAS No.: 2034300-18-8
M. Wt: 410.51
InChI Key: DPMAQSCNYMHDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex small molecule characterized by a benzo[b]thiophene core linked to a dimethylaminoethyl side chain and a methylsulfonyl-substituted 2-oxoimidazolidine carboxamide moiety.

  • Benzo[b]thiophene: A sulfur-containing heterocycle known for its electronic properties and role in medicinal chemistry .
  • Dimethylaminoethyl group: Likely enhances solubility and may act as a directing group in metal-catalyzed reactions, similar to N,O-bidentate groups in .
  • Methylsulfonyl-oxoimidazolidine: This polar group could influence pharmacokinetics (e.g., metabolic stability) and receptor binding .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-19(2)14(13-11-26-15-7-5-4-6-12(13)15)10-18-16(22)20-8-9-21(17(20)23)27(3,24)25/h4-7,11,14H,8-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMAQSCNYMHDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential implications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and a sulfonamide group. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 378.51 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₄S
Molecular Weight378.51 g/mol
StructureStructure
CAS Number2034309-55-0

Anticancer Potential

Research indicates that compounds containing the benzo[b]thiophene scaffold may inhibit critical pathways in cancer cell proliferation. For example, studies on related compounds have shown inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, suggesting that this compound could also exhibit similar properties .

Antimicrobial Activity

Benzothiophene derivatives have been evaluated for their antimicrobial properties. A study identified several compounds with the benzothiophene structure that demonstrated activity against Staphylococcus aureus, indicating potential for further exploration in developing antimicrobial agents .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A series of compounds derived from benzothiophene were synthesized and evaluated for their biological activity against various pathogens. Notably, compounds exhibiting the imidazolidine structure demonstrated promising results in preliminary screenings against resistant strains of bacteria .
  • Structure-Activity Relationship (SAR) :
    The SAR studies conducted on similar benzothiophene derivatives revealed that modifications to the substituents significantly impacted their biological efficacy. For instance, the introduction of sulfonamide groups was correlated with enhanced antibacterial activity, suggesting that this compound may possess improved pharmacological profiles due to its unique functional groups .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:

  • In vitro and in vivo studies to assess its pharmacological effects.
  • Molecular docking studies to predict interactions with specific biological targets.
  • Toxicology assessments to evaluate safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related carboxamides and heterocyclic derivatives from the evidence:

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications Reference
Target Compound Benzo[b]thiophen-3-yl, dimethylaminoethyl, methylsulfonyl-oxoimidazolidine C₁₉H₂₄N₄O₄S₂ Potential directing group; polar functionality
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide Benzo[b]thiophen-2-yl, hydroxypropyl, methylsulfonyl-oxoimidazolidine C₁₆H₁₉N₃O₅S₂ Structural analog with positional isomerism
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole core, 4-chlorophenyl-thiazolidinone C₁₆H₁₂ClN₃O₂S₂ 70% synthesis yield; characterized via NMR/IR
N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide (C4) Benzo[b]thiophen-2-yl, phenylazetidinone C₂₀H₁₅ClN₂O₂S Synthesized via Staudinger reaction; recrystallized
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, N,O-bidentate directing group C₁₂H₁₇NO₂ Used in C–H bond functionalization

Key Observations:

Heterocyclic Core Variations: The target compound’s benzo[b]thiophen-3-yl group distinguishes it from analogs with benzo[b]thiophen-2-yl () or benzothiazole () cores. Positional isomerism (3-yl vs. 2-yl) may alter electronic distribution and steric interactions in binding or catalysis . Thiazolidinone () and azetidinone () derivatives lack the methylsulfonyl-oxoimidazolidine moiety, which could reduce metabolic stability compared to the target compound.

Functional Group Impact: The dimethylaminoethyl side chain in the target compound contrasts with hydroxyl groups in and . This tertiary amine may improve lipophilicity and metal coordination relative to hydroxyl-directed analogs .

Potential Applications: Benzo[b]thiophene derivatives are explored in oncology and antimicrobial research due to their heterocyclic rigidity and sulfone reactivity . The dimethylaminoethyl group may position the compound for use in metal-catalyzed C–H activation, similar to N,O-bidentate systems in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.